tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate is a chemical compound with significant relevance in medicinal chemistry and pharmaceutical development. This compound is characterized by its unique structure and functional properties, which make it a subject of interest for various scientific applications.
tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate belongs to the class of piperazine derivatives. These compounds are often studied for their pharmacological properties, particularly in relation to their interactions with biological targets.
The synthesis of tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate can be achieved through various methods, typically involving the reaction of piperazine derivatives with cyclopropanecarbonyl compounds. One common approach involves the following steps:
The synthesis requires careful monitoring of reaction conditions, including temperature and inert atmosphere to prevent unwanted side reactions. For example, trifluoroacetic acid is commonly used as a catalyst in these reactions .
The molecular structure of tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate features a piperazine ring substituted with both a tert-butyl group and a cyclopropanecarbonyl moiety. The presence of the hydroxy group adds to its reactivity profile.
tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate can undergo various chemical reactions typical of piperazine derivatives, including:
Reactions involving this compound often require specific conditions to optimize yield and selectivity. For instance, using inert atmospheres and controlling temperature can significantly impact reaction outcomes .
The mechanism of action for tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate is primarily related to its interactions at the molecular level with biological targets. The hydroxy group enhances hydrogen bonding capabilities, potentially influencing receptor binding affinities.
Research into similar compounds suggests that modifications at the piperazine ring can lead to variations in pharmacological activity, including effects on neurotransmitter systems .
tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate has potential applications in:
This compound exemplifies the importance of structural modifications in enhancing therapeutic efficacy and specificity in drug design. Its unique characteristics make it an intriguing subject for ongoing research within medicinal chemistry.
Boc (tert-butoxycarbonyl) protection serves critical functions in piperazine chemistry, particularly in multistep syntheses of complex drug candidates. The Boc group acts as:
The compound tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate (C₁₃H₂₂N₂O₄, MW 270.33 g/mol) demonstrates these advantages in drug discovery campaigns. Its synthesis typically involves coupling Boc-piperazine with 1-hydroxycyclopropanecarboxylic acid derivatives (e.g., acid chlorides or activated esters) under Schotten-Baumann conditions or via carbodiimide-mediated coupling [1] [9]. The Boc group’s orthogonality to common protecting groups (Fmoc, Cbz) allows seamless integration into fragment-based drug design. Crucially, the Boc deprotection occurs under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), generating the pharmaceutically versatile secondary amine without degrading sensitive functional groups like the cyclopropanol moiety.
Table 1: Physicochemical Profile of tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate
Property | Value | Measurement Method/Notes |
---|---|---|
CAS Registry Number | 1788054-84-1 | Chemical Abstracts Service |
Molecular Formula | C₁₃H₂₂N₂O₄ | Elemental analysis |
Molecular Weight | 270.33 g/mol | Mass spectrometry |
Purity | ≥97% | HPLC/LC-MS |
SMILES String | CC(C)(C)OC(=O)N1CCN(C(=O)C2(O)CC2)CC1 | Canonical representation |
Boiling Point | 430.7±40.0 °C (predicted) | Computational estimation [2] |
Density | 1.276±0.06 g/cm³ (predicted) | Computational estimation [2] |
pKa | 13.92±0.20 (predicted) | Cyclopropanol group [2] |
Pharmaceutical applications leverage this intermediate in synthesizing kinase inhibitors and central nervous system (CNS) agents. For example, piperazine-containing CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) utilize analogous Boc-protected precursors to install key amine functionalities before deprotection and final coupling [3]. The commercial availability of this building block (e.g., Synthonix Cat# B27591, AChemBlock Cat# L13735) facilitates rapid analog generation, with bulk pricing tiers indicating industrial-scale utilization: $100/g (1g), $300 (5g), and $510 (10g) for research quantities [7] [9].
Cyclopropane’s emergence as a privileged bioisostere stems from its unique physicochemical properties:
The 1-hydroxycyclopropanecarbonyl unit in tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate functions as a multifunctional pharmacophore element:
Table 2: Structure-Activity Relationship (SAR) Contributions of Cyclopropane Derivatives
Cyclopropane Derivative | Biological Target | Key Pharmacological Advantage | Role in Compound |
---|---|---|---|
1-Hydroxycyclopropanecarbonyl | Mycobacterial cyclopropane synthase (CmaA1) | Disrupts mycolic acid biosynthesis in M. tuberculosis | Mimics S-adenosylmethionine transition state [4] |
1-Ethoxycyclopropanecarbonyl | Metabolic enzymes | Enhanced plasma stability via ether linkage | Prodrug strategy (PubChem CID: 91825939) [6] |
1-Aminocyclopropanecarboxylate | GABA transaminase | Reduced CNS toxicity vs. planar heterocycles | Conformational constraint of amine vector [8] |
Unsubstituted cyclopropane | Fatty acid amide hydrolase (FAAH) | Increased target residence time | Hydrophobic pocket filling [8] |
Molecular dynamics studies of mycobacterial CmaA1 inhibitors demonstrate that 1-hydroxycyclopropane derivatives precisely occupy the enzyme’s S-adenosylmethionine (SAM) cofactor binding site. The hydroxyl group forms a critical hydrogen bond with Asp128, while the cyclopropane ring induces optimal van der Waals contacts with hydrophobic residues (Ile86, Val91) [4] [5]. This binding mode is unattainable with bulkier tert-butyl or less constrained vinyl bioisosteres. In tert-butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate, the cyclopropanol moiety’s pKₐ (predicted 13.92) [2] ensures neutrality at physiological pH, facilitating blood-brain barrier penetration for CNS-targeted therapeutics.
Synthetic access to this motif employs cyclopropanation techniques, notably:
Scheme 1: Strategic Synthesis of 1-Hydroxycyclopropanecarbonyl-Piperazine Hybrids(1) Cyclopropanation: Ethyl acrylate + ICH₂ZnCl → Ethyl 1-hydroxycyclopropanecarboxylate
(2) Hydroxyl activation: POCl₃ or SOCl₂ → 1-Hydroxycyclopropanecarbonyl chloride
(3) Acylation: Boc-piperazine + acyl chloride → tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate
Table 3: Commercial Suppliers and Specifications of tert-Butyl 4-(1-hydroxycyclopropanecarbonyl)piperazine-1-carboxylate
Supplier | Catalog ID | Purity | Packaging | Price (USD) | Availability |
---|---|---|---|---|---|
AChemBlock | L13735 | 97% | 5g | $300 | In Stock [1] |
Synthonix | B27591 | 97% | 1g | $100 | Overseas Stock [9] |
American Custom Chemicals | CHM1052758 | 95% | 5mg | $504.86 | 2021 Pricing [2] |
Ambeed | N/A | >95% | Custom | Inquiry-based | Global [10] |
EOS Med Chem | N/A | Not specified | Bulk | Negotiable | Worldwide [7] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0